

IACS-8803: A Potent Cyclic Dinucleotide Analog for STING-Mediated Cancer Immunotherapy

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Compound of Interest

Compound Name: IACS-8803

Cat. No.: B12429112

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

IACS-8803 is a synthetic, highly potent cyclic dinucleotide (CDN) analog that functions as a robust agonist of the Stimulator of Interferon Genes (STING) pathway. As a key mediator of innate immunity, STING activation by **IACS-8803** initiates a powerful anti-tumor response, characterized by the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells within the tumor microenvironment. This technical guide provides a comprehensive overview of **IACS-8803**, including its mechanism of action, chemical properties, and a summary of its preclinical efficacy in various cancer models. Detailed experimental protocols for in vitro and in vivo studies are provided to facilitate further research and development of this promising immunotherapeutic agent.

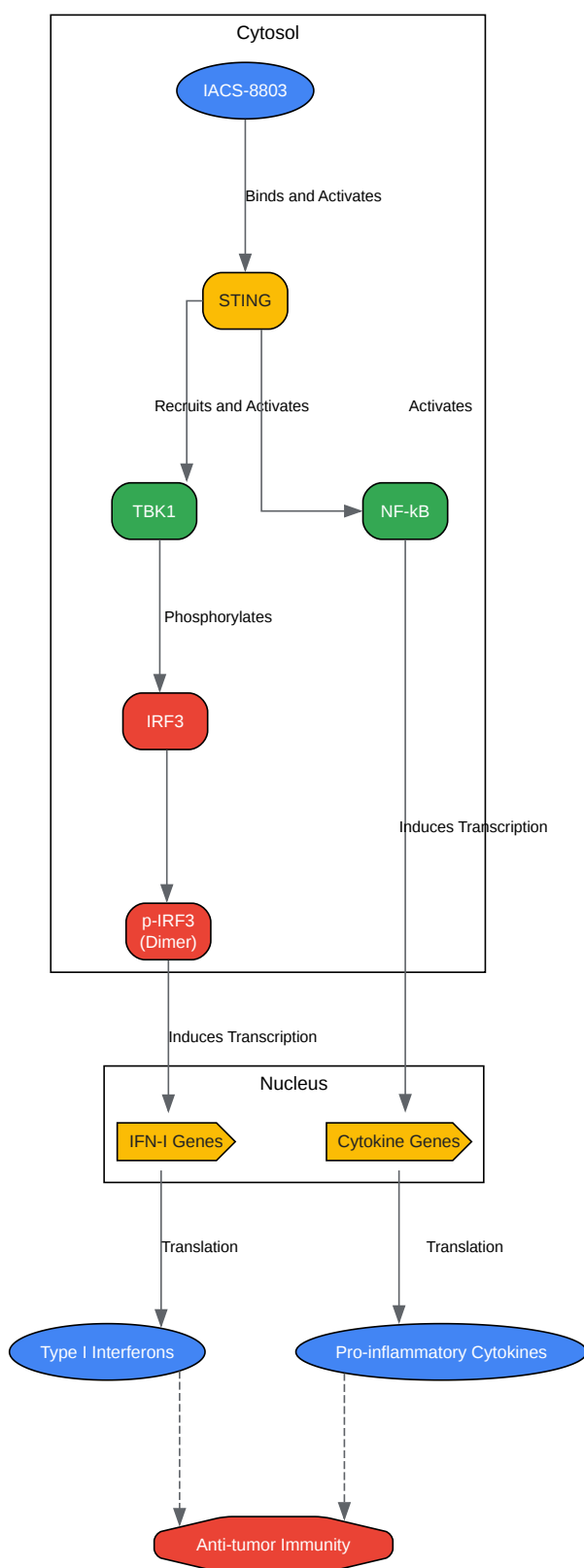
Introduction

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs in cancer cells. Upon activation, STING triggers a signaling cascade that results in the production of type I interferons (IFN- α/β) and other inflammatory cytokines. This, in turn, promotes the cross-priming of cytotoxic T lymphocytes (CTLs) and the recruitment of various immune cells to the tumor site, effectively converting an immunologically "cold" tumor into a "hot" one that is susceptible to immune-mediated killing.

IACS-8803 is a rationally designed CDN analog with superior potency and stability compared to natural STING ligands.[1][2] Its development represents a significant advancement in the field of cancer immunotherapy, offering the potential for a potent, targeted activation of the anti-tumor immune response.

Mechanism of Action

IACS-8803 is a 2',3'-thiophosphate CDN analog, a structural feature that enhances its resistance to phosphodiesterase degradation, thereby prolonging its activity.[1][2] By mimicking the natural STING ligand, 2'3'-cGAMP, **IACS-8803** directly binds to and activates the STING protein located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its translocation to the Golgi apparatus and the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons. Simultaneously, STING activation also leads to the activation of the NF- κ B signaling pathway, resulting in the production of a broad range of pro-inflammatory cytokines and chemokines.



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IACS-8803 activates the STING signaling pathway.

Chemical Properties and Structure

IACS-8803 is a synthetic cyclic dinucleotide with the following properties:

Property	Value
Chemical Formula	C ₂₀ H ₂₃ FN ₁₀ O ₉ P ₂ S ₂
Molecular Weight	692.53 g/mol
CAS Number	2095690-70-1
SMILES	<pre>NC1=NC=NC2=C1N=CN2[C@H]3--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--O[C@H]5N(C=N6)C7=C6C(N)=NC=N7(S)=O">C@@HO3</pre>

2D Chemical Structure:

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imgur.com

2D Chemical Structure of **IACS-8803**.

Preclinical Data

In Vitro Activity

IACS-8803 has demonstrated potent activation of the STING pathway in various cell-based assays. Its activity has been shown to be superior to that of the clinical benchmark STING agonist, 2',3'-RR-S2-CDA.

Cell Line	Assay Type	Readout	EC ₅₀ (µg/mL)	Reference
Mouse 293 reporter cells	STING Activation	Luciferase Reporter	0.1	[3]
Human THP-1 reporter cells	STING Activation	Luciferase Reporter	0.28	[3]

In Vivo Efficacy

Preclinical studies in syngeneic mouse models of cancer have demonstrated the robust anti-tumor efficacy of **IACS-8803**.

Melanoma Model:

Animal Model	Tumor Model	Treatment	Dosing Schedule	Key Findings	Reference
C57BL/6 mice	Bilateral B16-OVA	10 µg IACS-8803 (intratumoral)	Days 6, 9, and 12 post-implantation	Superior regression of untreated contralateral tumors compared to benchmarks.	[4]

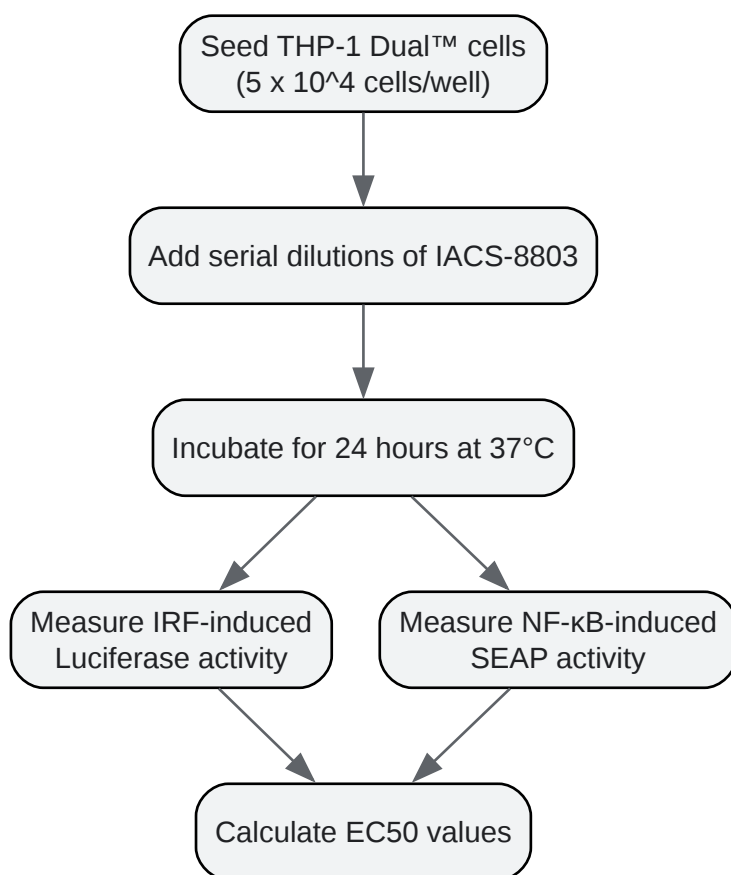
Glioblastoma Models:

Animal Model	Tumor Model	Treatment	Dosing Schedule	Key Findings	Reference
C57BL/6J mice	Orthotopic QPP8	5 µg IACS-8803 (intracranial)	Days 60 and 67 post-implantation	Increased median survival; 100% of mice cured.	[1]
C57BL/6J mice	Orthotopic QPP4	5 µg IACS-8803 (intracranial)	Not specified	56% of animals tumor-free.	[5]
C57BL/6J mice	Orthotopic GL261	5 µg IACS-8803 (intracranial)	Not specified	Significantly improved survival.	[5]

Experimental Protocols

In Vitro STING Reporter Assay

This protocol describes the use of THP-1 Dual™ Reporter Cells to quantify the activation of the STING pathway by **IACS-8803**.



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Workflow for in vitro STING reporter assay.

Materials:

- THP-1 Dual™ Reporter Cells
- RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics
- **IACS-8803**
- 96-well white, flat-bottom plates
- Luciferase detection reagent
- SEAP detection reagent

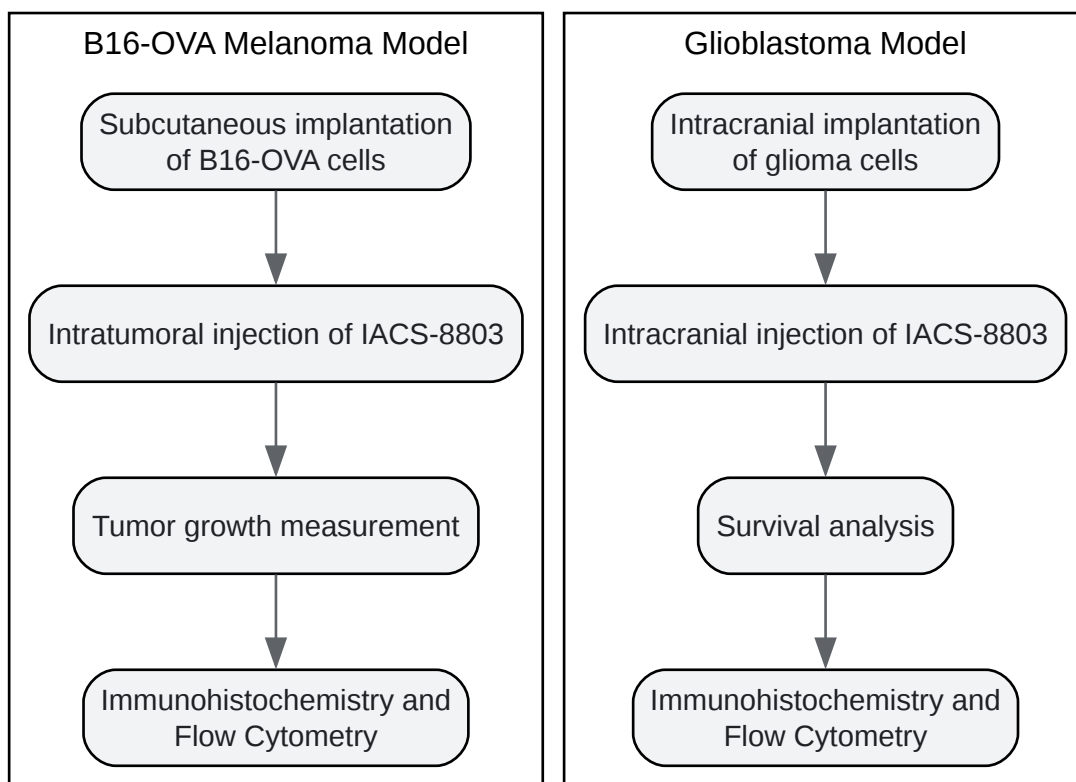
- Luminometer and spectrophotometer

Procedure:

- Cell Culture: Culture THP-1 Dual™ cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain cells at a density between 0.5×10^6 and 2×10^6 cells/mL.
- Cell Seeding: On the day of the experiment, resuspend cells at a concentration of 5×10^5 cells/mL in fresh, pre-warmed medium. Seed 100 μ L of the cell suspension (5×10^4 cells) into each well of a 96-well plate.
- Compound Addition: Prepare serial dilutions of **IACS-8803** in culture medium. Add 100 μ L of the diluted compound to the appropriate wells. Include a vehicle control (medium only).
- Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
- Reporter Gene Assay:
 - IRF-Luciferase Activity: Transfer 20 μ L of the cell culture supernatant to a white 96-well plate. Add 50 μ L of luciferase detection reagent and measure luminescence using a luminometer.
 - NF- κ B-SEAP Activity: Transfer 20 μ L of the cell culture supernatant to a clear 96-well plate. Add 180 μ L of SEAP detection reagent and incubate at 37°C for 1-2 hours. Measure absorbance at 620-655 nm using a spectrophotometer.
- Data Analysis: Normalize the reporter activity to the vehicle control. Plot the dose-response curve and calculate the EC₅₀ value using appropriate software.

In Vivo Syngeneic Mouse Models

This section provides a general framework for evaluating the anti-tumor efficacy of **IACS-8803** in melanoma and glioblastoma mouse models.



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